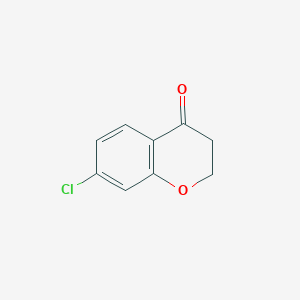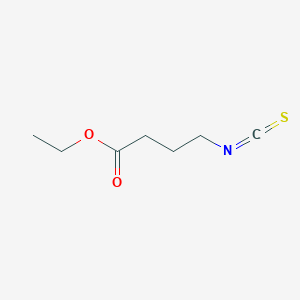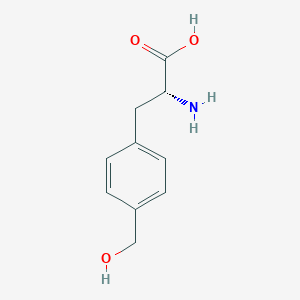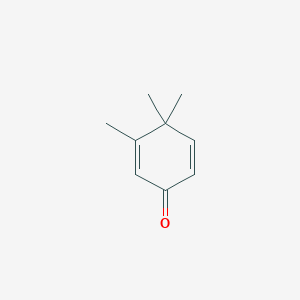
3,4,4-trimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2’-deoxycytidine is a fluorinated pyrimidine analog with potential antineoplastic activity. It is a DNA methylation inhibitor that has shown promise in inhibiting the proliferation of cancer cells by activating the DNA damage response pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-fluoro-2’-deoxycytidine can be synthesized by treating 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis . The exocyclic amine of 5-fluoro-2’-deoxycytidine is protected using N-acetyl, pivaloyl, or benzoyl groups, with N-acetyl being the most suitable due to its stability under acidic conditions and ease of removal after solid-phase synthesis .
Industrial Production Methods
The industrial production of 5-fluoro-2’-deoxycytidine involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process includes the protection of functional groups, selective fluorination, and deprotection steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluoro-2’-deoxyuridine.
Reduction: Not commonly reported.
Substitution: Fluorine substitution at the 5-position of the cytidine ring.
Common Reagents and Conditions
Major Products
5-fluoro-2’-deoxyuridine: Formed through oxidation.
5-fluorouracil: A metabolite with cytotoxic properties.
Scientific Research Applications
5-fluoro-2’-deoxycytidine has been extensively studied for its applications in:
Chemistry: Used as a probe for studying DNA conformational changes using 19F NMR spectroscopy.
Medicine: Under clinical trials for treating various cancers, including breast, lung, head and neck, and urothelial cancers
Industry: Utilized in the synthesis of fluorinated nucleosides for research and therapeutic purposes.
Mechanism of Action
5-fluoro-2’-deoxycytidine exerts its effects by inhibiting DNA methyltransferase, leading to the activation of tumor suppressor genes. It forms a covalent link with the cysteine residue in the active site of DNA methyltransferase, thereby inhibiting its activity . Additionally, it is converted to 5-fluorouracil, which further inhibits thymidylate synthase, reducing the production of thymidine monophosphate and leading to DNA synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
5-azacytidine: Another DNA methylation inhibitor used in the treatment of myelodysplastic syndrome.
5-aza-2’-deoxycytidine: Similar to 5-fluoro-2’-deoxycytidine but with different substitution patterns.
Uniqueness
5-fluoro-2’-deoxycytidine is unique due to its fluorine substitution, which enhances its stability and effectiveness as a DNA methylation inhibitor. Its ability to activate the DNA damage response pathway and inhibit thymidylate synthase makes it a potent antineoplastic agent .
Properties
CAS No. |
17429-31-1 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,4,4-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |
InChI Key |
XWYNZKIPFPUMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=CC1(C)C |
Canonical SMILES |
CC1=CC(=O)C=CC1(C)C |
Key on ui other cas no. |
17429-31-1 |
Synonyms |
3,4,4-Trimethyl-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


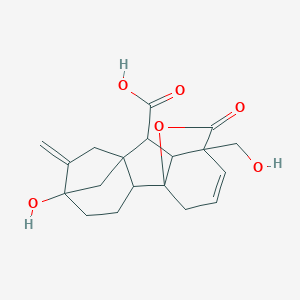
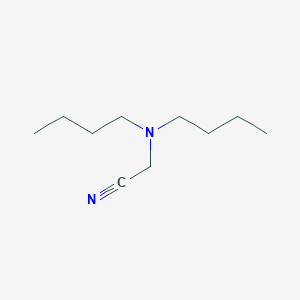

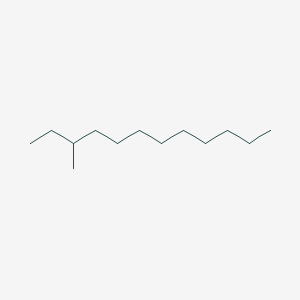

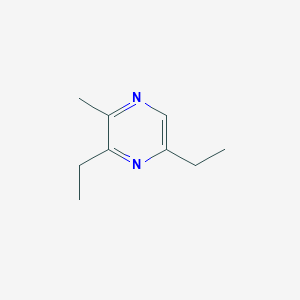
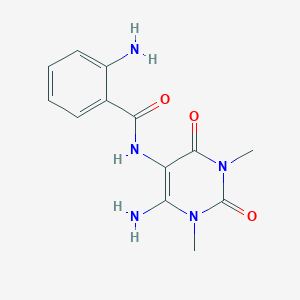
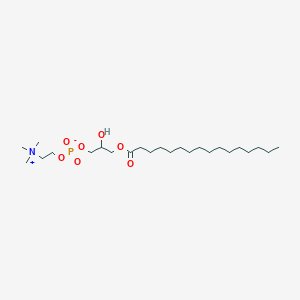


![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
